molecular formula C11H23NO3 B6279213 tert-butyl N-(6-hydroxyhexan-2-yl)carbamate CAS No. 169269-03-8

tert-butyl N-(6-hydroxyhexan-2-yl)carbamate

Cat. No.: B6279213
CAS No.: 169269-03-8
M. Wt: 217.3
InChI Key:
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Description

Tert-butyl N-(6-hydroxyhexan-2-yl)carbamate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its tert-butyl group attached to a carbamate moiety, which is further linked to a 6-hydroxyhexan-2-yl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(6-hydroxyhexan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 6-hydroxyhexan-2-yl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or column chromatography to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(6-hydroxyhexan-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 6-oxohexan-2-yl carbamate.

    Reduction: Formation of 6-aminohexan-2-yl carbamate.

    Substitution: Formation of 6-halogenated hexan-2-yl carbamate.

Scientific Research Applications

Tert-butyl N-(6-hydroxyhexan-2-yl)carbamate has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl N-(6-hydroxyhexan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-(6-hydroxyhexan-3-yl)carbamate
  • Tert-butyl N-(6-hydroxyhexyl)carbamate
  • Tert-butyl N-(6-hydroxyhexan-4-yl)carbamate

Uniqueness

Tert-butyl N-(6-hydroxyhexan-2-yl)carbamate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its position of the hydroxyl group on the second carbon of the hexyl chain differentiates it from similar compounds and influences its reactivity and interactions with molecular targets .

Properties

CAS No.

169269-03-8

Molecular Formula

C11H23NO3

Molecular Weight

217.3

Purity

95

Origin of Product

United States

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